molecular formula C16H23NO2 B5103206 N-cyclooctyl-2-phenoxyacetamide

N-cyclooctyl-2-phenoxyacetamide

Cat. No.: B5103206
M. Wt: 261.36 g/mol
InChI Key: KWVCZBNIIRNVSO-UHFFFAOYSA-N
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Description

N-cyclooctyl-2-phenoxyacetamide is a chemical compound that has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclooctyl-2-phenoxyacetamide typically involves the reaction of cyclooctylamine with 2-phenoxyacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include an inert atmosphere and a solvent like dichloromethane to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle large quantities of reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

N-cyclooctyl-2-phenoxyacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of alkylated phenoxyacetamides.

Scientific Research Applications

N-cyclooctyl-2-phenoxyacetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-cyclooctyl-2-phenoxyacetamide involves its interaction with specific molecular targets. For instance, as an inhibitor of the enzyme NOTUM, it binds to the enzyme’s active site, preventing the depalmitoleoylation of Wnt proteins. This inhibition restores Wnt signaling, which is crucial in various cellular processes, including stem cell biology and embryonic development .

Comparison with Similar Compounds

Similar Compounds

    2-phenoxyacetamide: The parent compound, known for its inhibitory activity against enzymes.

    N-cyclooctylacetamide: Similar structure but lacks the phenoxy group, which may affect its activity and specificity.

    N-phenyl-2-phenoxyacetamide:

Uniqueness

N-cyclooctyl-2-phenoxyacetamide is unique due to its specific structural features, such as the cyclooctyl group, which may enhance its binding affinity and specificity towards certain enzymes compared to other derivatives. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

N-cyclooctyl-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO2/c18-16(13-19-15-11-7-4-8-12-15)17-14-9-5-2-1-3-6-10-14/h4,7-8,11-12,14H,1-3,5-6,9-10,13H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWVCZBNIIRNVSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CCC1)NC(=O)COC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

36.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49723374
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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